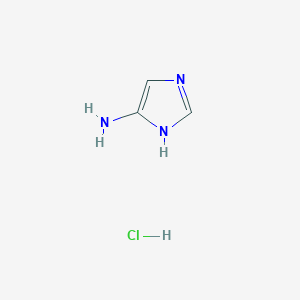

1H-imidazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEORCLTVBRRJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-96-5 | |

| Record name | 1H-Imidazol-5-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1H-imidazol-5-amine hydrochloride chemical properties

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 1261268-96-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. As a fundamental building block, its structure is analogous to key biological intermediates, such as the purine precursor 5-aminoimidazole ribonucleotide (AIR). This document delineates its core chemical and physical properties, presents a representative synthetic pathway, discusses its chemical reactivity and stability, outlines a workflow for its analytical characterization, and summarizes its applications and safety protocols. The insights herein are synthesized to provide researchers with the foundational knowledge required for the effective handling, application, and derivatization of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is the salt form of a simple amino-substituted imidazole. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the primary amine group at the C-5 position makes it a valuable nucleophile and a precursor for a wide array of more complex heterocyclic systems. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

Chemical Structure

The structure consists of the protonated imidazole ring with a chloride counter-ion. Tautomerism is a key feature of the imidazole ring, and protonation can occur at the N-1 or N-3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this compound is not extensively published. The table below summarizes key properties, primarily based on computational data from reliable databases, with experimental data for the closely related and well-documented 5-Amino-1H-imidazole-4-carboxamide hydrochloride (AICA-HCl) provided for context and comparison.

| Property | This compound | 5-Amino-1H-imidazole-4-carboxamide HCl (for comparison) | Reference(s) |

| CAS Number | 1261268-96-5 | 72-40-2 | [1][2] |

| Molecular Formula | C₃H₆ClN₃ | C₄H₇ClN₄O | [1] |

| Molecular Weight | 119.55 g/mol | 162.58 g/mol | [1] |

| Appearance | Solid | White to off-white crystalline powder | [3][4] |

| Melting Point | Data not available | 250-252 °C (decomposes) | [5] |

| Solubility | Expected to be soluble in water | Soluble in water (50 mg/mL), slightly soluble in methanol | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, room temperature, hygroscopic | [3][6] |

| InChIKey | MEORCLTVBRRJIK-UHFFFAOYSA-N | MXCUYSMIELHIQL-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

Representative Synthetic Pathway

A plausible synthesis starts from diaminomaleonitrile (DAMN), a readily available industrial chemical. The pathway involves formylation and subsequent cyclization to form the imidazole ring.

Caption: Proposed synthesis pathway for 1H-imidazol-5-amine HCl.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar structures and should be adapted and optimized under appropriate laboratory safety protocols.

-

Formylation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend diaminomaleonitrile in an excess of triethyl orthoformate and acetic anhydride. Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Triethyl orthoformate acts as a one-carbon source, while acetic anhydride serves as a dehydrating agent to drive the reaction towards the formylated intermediate.

-

-

Work-up and Isolation of Intermediate: After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile components. The resulting residue, containing the formylated intermediate, can be purified by crystallization or used directly in the next step.

-

Reductive Cyclization: Dissolve the intermediate in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (10% Pd/C). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Causality: The palladium catalyst facilitates the reduction of the nitrile groups and promotes the intramolecular cyclization to form the aromatic imidazole ring. An acidic environment helps to activate the intermediates.

-

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate contains the 1H-imidazol-5-amine free base.

-

Salt Formation and Purification: The filtrate is cooled in an ice bath (0-5°C). A solution of hydrochloric acid in ethanol (or another suitable organic solvent) is added dropwise with stirring until the pH is acidic (pH < 3). The this compound will precipitate out of the solution.

-

Causality: The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing for efficient isolation and purification by precipitation.

-

-

Final Isolation: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove residual solvent and impurities, and dried under vacuum to yield the final product. Purity should be confirmed by NMR and LC-MS analysis.

Chemical Reactivity and Stability

The reactivity of 1H-imidazol-5-amine is dominated by its two key functional groups: the primary amino group and the imidazole ring.

-

Amino Group Reactivity: The exocyclic amino group is a potent nucleophile. It readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. This makes it an excellent handle for introducing diverse substituents and building molecular complexity.

-

Imidazole Ring Reactivity: The imidazole ring is aromatic and electron-rich, making it susceptible to electrophilic substitution, although the protonated (hydrochloride) form is deactivated. The nitrogen atoms can act as ligands to coordinate with metal ions. The N-1 position of the free base can be readily alkylated or arylated.

-

Stability and Storage: The hydrochloride salt is significantly more stable to air and oxidation than the corresponding free base. It is, however, potentially hygroscopic.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).[3]

Spectroscopic and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of this compound. The following techniques are standard.

Caption: Analytical workflow for product characterization.

Expected Spectral Data

-

¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum is expected to show two distinct signals for the aromatic protons on the imidazole ring.

-

One proton at C-2 and another at C-4. Based on data for similar imidazoles, these peaks would likely appear as singlets in the range of δ 7.0-8.5 ppm.[9][10]

-

The amine (-NH₂) and imidazole (N-H) protons will be visible as broad singlets in DMSO-d₆, but will exchange with the solvent in D₂O and may not be observed.

-

-

¹³C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the imidazole ring. The carbon bearing the amino group (C-5) would be the most upfield, while the C-2 carbon, situated between two nitrogen atoms, would be the most downfield.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 84.05.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

-

Broad bands in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine and imidazole groups.

-

Bands around 1580-1650 cm⁻¹ for N-H bending and C=N/C=C ring stretching.

-

Applications in Research and Drug Development

The 5-aminoimidazole scaffold is a cornerstone in biochemical pathways and medicinal chemistry.

-

Precursor in Purine Biosynthesis: The core structure is central to the de novo biosynthesis of purine nucleotides, which are essential components of DNA and RNA.[4]

-

Medicinal Chemistry Building Block: Its true value in drug development lies in its role as a versatile starting material. The closely related AICA is a key intermediate for anticancer drugs like dacarbazine and temozolomide.[7][9][11] this compound serves as a simpler, unfunctionalized synthon for creating libraries of novel heterocyclic compounds for screening against various therapeutic targets.

-

Ligand in Coordination Chemistry: The nitrogen atoms in the ring and the exocyclic amine can coordinate with transition metals to form novel complexes with potential catalytic or material science applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Type | GHS Classification and Precautionary Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][6] |

| Signal Word | Warning | [3][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a foundational heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward structure, featuring a nucleophilic amino group and an aromatic imidazole ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. This guide provides the core knowledge base necessary for researchers to leverage this compound in the development of novel molecules and materials.

References

-

Organic Process Research & Development. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazol-5-amine, hydrochloride (1:1). Retrieved from [Link]

-

MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 1261268-96-5. Retrieved from [Link]

- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

- Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole.

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

Sources

- 1. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 3. This compound | 1261268-96-5 [sigmaaldrich.cn]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 5-Amino-1H-imidazole-4-carboxamide hydrochloride | 72-40-2 [sigmaaldrich.com]

- 7. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. 4-Amino-5-imidazolecarboxamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1H-imidazol-5-amine Hydrochloride: Strategies and Methodologies for Drug Development Professionals

Abstract

1H-imidazol-5-amine hydrochloride is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the synthesis of the crucial precursor, 2-amino-2-cyanoacetamide, and meticulously detail two robust pathways to 1H-imidazol-5-amine: the cyclization of 2-amino-2-cyanoacetamide with a formylating agent and the catalytic reduction of 5-nitro-1H-imidazole. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their research and development endeavors.

Introduction

The imidazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in numerous natural products and synthetic pharmaceuticals. The 5-aminoimidazole moiety, in particular, is a critical pharmacophore, imparting unique physicochemical properties and biological activities to a range of molecules. Its presence in purine biosynthesis underscores its fundamental role in biological systems. Consequently, efficient and scalable access to 5-aminoimidazole derivatives, such as this compound, is of paramount importance for the advancement of drug discovery programs targeting a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] This guide will provide a comprehensive overview of the synthesis of this key intermediate, starting from readily available materials.

Part 1: Synthesis of the Key Precursor: 2-Amino-2-cyanoacetamide

A common and efficient pathway to this compound commences with the synthesis of 2-amino-2-cyanoacetamide. This versatile intermediate can be reliably prepared from ethyl cyanoacetate and ammonia.[2][3]

Reaction Scheme: Synthesis of 2-Amino-2-cyanoacetamide

Caption: Synthesis of 2-Amino-2-cyanoacetamide.

Experimental Protocol: Synthesis of 2-Amino-2-cyanoacetamide

This protocol is adapted from established literature procedures.[2][4]

-

Reaction Setup: In a wide-mouthed Erlenmeyer flask, cool 400 g (3.5 moles) of ethyl cyanoacetate to below 20°C.

-

Ammonolysis: To the cooled ethyl cyanoacetate, add 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90). The mixture will initially be cloudy but will become clear after shaking for approximately three minutes, accompanied by a slight warming.

-

Crystallization: Allow the flask to stand in an ice-salt mixture for one hour to facilitate the precipitation of the product.

-

Isolation: Filter the resulting solid by suction and wash the filter cake with two 50-cc portions of ice-cold ethyl alcohol.

-

Drying: Dry the product in the air. The yield of the slightly yellowish, crystalline amide is typically in the range of 205–225 g.

-

Purification (Optional): For a purer, snow-white product, the crude material can be recrystallized from hot 95% ethanol. Dissolve 200 g of the amide in 350 cc of hot ethanol, and then cool the solution to induce crystallization. An additional crop of crystals can be obtained by evaporating the mother liquor under reduced pressure. The total yield after recrystallization is approximately 255–261 g (86–88%).[2]

Physicochemical Data for 2-Amino-2-cyanoacetamide

| Property | Value | Reference |

| CAS Number | 6719-21-7 | [5] |

| Molecular Formula | C₃H₅N₃O | [5] |

| Molecular Weight | 99.09 g/mol | [5] |

| Melting Point | 119-122 °C | [6] |

| Appearance | White to off-white powder | [6] |

Safety Information for 2-Amino-2-cyanoacetamide

2-Amino-2-cyanoacetamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound.[7][10] Work should be conducted in a well-ventilated area.[7]

Part 2: Synthesis of 1H-imidazol-5-amine

Two primary synthetic routes are commonly employed for the preparation of 1H-imidazol-5-amine: cyclization of 2-amino-2-cyanoacetamide and reduction of 5-nitro-1H-imidazole.

Route A: Cyclization of 2-Amino-2-cyanoacetamide

This method involves the reaction of 2-amino-2-cyanoacetamide with a source of a formyl group, such as formamidine acetate, to construct the imidazole ring.[11][12]

Reaction Scheme: Cyclization to form 5-Amino-1H-imidazole

Caption: Cyclization of 2-Amino-2-cyanoacetamide.

Plausible Mechanism

The reaction is believed to proceed through the formation of an N-(2-amino-1-cyanovinyl)formamidine intermediate, which then undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 5-aminoimidazole ring. The use of a base can facilitate the cyclization step.[11]

Experimental Protocol: Synthesis of 5-Amino-1H-imidazole (General Procedure)

-

Reaction Setup: In a suitable solvent such as ethanol or a mixture of ethyl acetate and isopropanol, suspend 2-amino-2-cyanoacetamide and formamidine acetate.

-

Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Isolation: The product, 5-amino-1H-imidazole, is expected to precipitate from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Note: This is a generalized protocol and would require optimization for the specific synthesis of 1H-imidazol-5-amine.

Safety Information for Formamidine Acetate

Formamidine acetate can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation.[6][13][14] It is important to handle this reagent with appropriate PPE in a well-ventilated area.[6][13]

Route B: Reduction of 5-Nitro-1H-imidazole

An alternative and often high-yielding approach to 5-amino-1H-imidazole is the reduction of a 5-nitroimidazole precursor. Catalytic hydrogenation is a common and effective method for this transformation.[15][16]

Reaction Scheme: Reduction of 5-Nitro-1H-imidazole

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-2-cyanoacetamide - Safety Data Sheet [chemicalbook.com]

- 9. 2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar [semanticscholar.org]

- 16. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1H-imidazol-5-amine hydrochloride

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for investigating the potential biological activity of 1H-imidazol-5-amine hydrochloride, a simple yet intriguing imidazole derivative. While direct experimental data for this specific compound is limited in publicly available literature, its structural motifs suggest plausible interactions with several key biological targets. This document outlines a multi-faceted research program designed to systematically explore its potential as a modulator of histamine receptors, an anticancer agent, an anti-inflammatory compound, and an antimicrobial agent. Detailed, field-proven experimental protocols are provided, underpinned by the scientific rationale for each step, to guide researchers in elucidating the pharmacological profile of this promising molecule.

Introduction: The Imidazole Scaffold and the Promise of this compound

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4][5] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile pharmacophore capable of interacting with a wide array of biological targets.[6] This is evidenced by its presence in numerous natural products like the amino acid histidine and in a multitude of synthetic drugs with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[2][3][6]

This compound presents a simple substitution pattern on this privileged scaffold. Its primary amine at the 5-position is a key structural feature that warrants investigation. This functional group can participate in crucial hydrogen bonding interactions within protein binding pockets and can be readily protonated at physiological pH, potentially influencing its target engagement and pharmacokinetic properties. The structural similarity to endogenous molecules like histamine suggests a starting point for our investigation into its potential biological activities.

This guide will therefore explore four primary, plausible avenues of biological activity for this compound:

-

Histamine Receptor Modulation: Based on its structural analogy to histamine.

-

Anticancer Activity: A common therapeutic area for imidazole-containing compounds.[1][7]

-

Anti-inflammatory Effects: Another well-documented activity of imidazole derivatives.[6]

-

Antimicrobial Properties: A classic application of this heterocyclic system.

For each of these potential activities, we will present a logical, tiered experimental approach, from initial in vitro screening to more complex cellular and in vivo models.

Hypothetical Biological Target and Mechanism of Action: Histamine Receptor Modulation

The most direct hypothesis for the biological activity of this compound is its potential to interact with histamine receptors. Histamine, an endogenous monoamine, mediates its effects through four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[8][9] These receptors are involved in a wide range of physiological processes, from allergic reactions (H1) and gastric acid secretion (H2) to neurotransmitter release (H3) and immune responses (H4).[9][10]

Given the structural resemblance of this compound to histamine, it is plausible that it could act as either an agonist or an antagonist at one or more of these receptor subtypes. The primary amine and the imidazole core are key features for histamine receptor recognition.

Proposed Signaling Pathways

Should this compound interact with histamine receptors, it would likely modulate their downstream signaling pathways. A brief overview of these pathways is presented below:

-

H1 Receptor Signaling: Activation of the Gq-coupled H1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

-

H2 Receptor Signaling: The Gs-coupled H2 receptor activates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).[8]

-

H3 and H4 Receptor Signaling: Both H3 and H4 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP.[8]

The following diagram illustrates a hypothetical signaling cascade for the H1 receptor, which could be modulated by this compound.

Caption: Hypothetical H1 Receptor Signaling Pathway.

A Framework for Experimental Validation

To systematically investigate the potential biological activities of this compound, a tiered approach is recommended, starting with broad in vitro screenings and progressing to more specific and complex models.

Sources

- 1. mdpi.com [mdpi.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. Pharmacological properties of histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. woah.org [woah.org]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Histamine receptors, agonists, and antagonists in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to 1H-imidazol-5-amine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The presence of an amino group on the imidazole core of this compound imparts unique chemical properties and provides a versatile handle for synthetic modifications, making it a key intermediate in the synthesis of purine analogs, kinase inhibitors, and other therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in modern drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1261268-96-5 | [4][5][6] |

| Molecular Formula | C₃H₆ClN₃ | [4][5] |

| Molecular Weight | 119.55 g/mol | [4][5] |

| IUPAC Name | 1H-imidazol-5-amine;hydrochloride | [4] |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-aminoimidazoles is the reduction of the corresponding 5-nitroimidazoles.[7] Catalytic hydrogenation is a widely used technique for this transformation due to its high yield and clean reaction profile.[1][8]

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process: the nitration of a suitable imidazole precursor to yield a 5-nitroimidazole, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitroimidazole

This protocol is a general guideline for the catalytic transfer hydrogenation of a nitro compound and may require optimization for specific laboratory conditions.[9]

Materials:

-

5-Nitroimidazole

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate

-

Methanol

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitroimidazole (1.0 equivalent) and 10% Pd/C (5-10 mol%) in methanol.

-

Addition of Hydrogen Donor: To the stirring suspension, carefully add hydrazine hydrate (2.0-10.0 equivalents) dropwise at room temperature. The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration through a pad of Celite.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 1H-imidazol-5-amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and cool in an ice bath. Add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.

-

Final Product: Collect the precipitated this compound by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Troubleshooting for the Synthesis

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient catalyst or hydrazine hydrate. | Increase the amount of catalyst and/or hydrazine hydrate. |

| Deactivated catalyst. | Use fresh catalyst. | |

| Low yield | Loss of product during work-up. | Ensure efficient extraction and minimize transfers. |

| Product instability. | 5-aminoimidazoles can be unstable; proceed to the salt formation step promptly.[7] | |

| Impure product | Incomplete removal of catalyst. | Ensure thorough filtration through Celite. |

| Presence of starting material or byproducts. | Optimize reaction time and consider purification of the free amine by column chromatography before salt formation. |

Chemical Properties and Reactivity

The chemical behavior of 1H-imidazol-5-amine is dictated by the interplay of the aromatic imidazole ring and the exocyclic amino group.

Tautomerism and Aromaticity

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms. The presence of the amino group at the 5-position influences the electron density of the ring.

Basicity and Acidity

The imidazole ring possesses both acidic (the N-H proton) and basic (the lone pair on the other nitrogen) properties.[10] The amino group at the 5-position increases the overall basicity of the molecule. As a hydrochloride salt, the amino group and one of the ring nitrogens are protonated.

Reactivity towards Electrophiles

5-Aminoimidazoles can react with electrophiles at either a ring nitrogen or the exocyclic amino group. The regioselectivity of the reaction depends on the nature of the electrophile and the reaction conditions. For instance, reactions with isocyanates and isothiocyanates typically occur at the exocyclic amino group (N-addition), while reaction with dimethyl acetylenedicarboxylate can lead to addition at the C4 position.[7]

Caption: Reactivity of 5-aminoimidazole with different electrophiles.

Characterization

Table 3: Predicted Spectroscopic Data for 1H-imidazol-5-amine

| Technique | Expected Observations |

| ¹H NMR | Signals for the two imidazole ring protons (C2-H and C4-H) are expected in the aromatic region (typically δ 7-8 ppm). A broad signal for the amino group (NH₂) protons would also be present. The exact chemical shifts will be influenced by the solvent and the protonation state. |

| ¹³C NMR | Three signals corresponding to the imidazole ring carbons are expected. The chemical shifts would be in the typical range for aromatic heterocycles. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the imidazole ring and the amino group (around 3100-3400 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₃H₅N₃) and fragmentation patterns characteristic of the imidazole ring. |

Applications in Drug Discovery

The 1H-imidazol-5-amine scaffold is a crucial pharmacophore in the development of various therapeutic agents, primarily due to its structural similarity to endogenous purines.[14]

Precursor in Purine Synthesis

5-Aminoimidazole ribonucleotide is a key intermediate in the de novo biosynthesis of purine nucleotides, which are the building blocks of DNA and RNA.[15] This makes 5-aminoimidazole derivatives valuable starting materials for the synthesis of purine analogs with potential applications as antiviral and anticancer agents.

Kinase Inhibitors

Protein kinases are important targets in cancer therapy, and numerous kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP. The 4-aminoimidazole scaffold, a tautomer of 5-aminoimidazole, has been identified as an effective hinge-binding motif for Src family kinases (SFKs).[3][16] Optimization of aminoimidazole derivatives has led to the development of potent SFK inhibitors with nanomolar IC₅₀ values.[3][16]

Caption: Role of 1H-imidazol-5-amine in the development of kinase inhibitors.

Anticancer and Antiviral Agents

The imidazole ring is present in a wide array of compounds with demonstrated anticancer activity.[10][17] These derivatives can exert their effects through various mechanisms, including inhibition of kinases like B-Raf and VEGFR-2, and induction of apoptosis.[10] Furthermore, imidazole derivatives have been explored for their antiviral properties against a range of viruses, including the influenza virus and dengue virus.[18] The ability to readily functionalize the amino group of 1H-imidazol-5-amine allows for the generation of diverse libraries of compounds for screening against these and other therapeutic targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis from 5-nitroimidazole and the versatile reactivity of its amino group make it an attractive starting material for medicinal chemists. The established role of the aminoimidazole scaffold in kinase inhibition and as a purine isostere underscores its continued relevance in the quest for novel therapeutics for cancer, viral infections, and other diseases. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable compound in their drug discovery endeavors.

References

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-aminoimidazole ribonucleotide biosynthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. A. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(16), 4996. [Link]

-

El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 497. [Link]

-

Ho, C. Y., Hsieh, Y.-T., Tsai, K.-C., & Chen, Y.-H. (2018). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters, 28(17), 2911–2914. [Link]

-

PubChem. (n.d.). 1H-Imidazol-5-amine, hydrochloride (1:1). Retrieved from [Link]

-

Ramsden, C. A., Al-Shaar, A. H., Gilmour, D. W., Lythgoe, D. J., & McClenaghan, I. (1991). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 2899–2906. [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

-

Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

PubMed. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 5-Aminoimidazole-4-carboxamide GC-MS (4 TMS). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-4-n-butyl-4-cyano-4H-imidazole. Retrieved from [Link]

-

OUCI. (n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]

-

Churchill, D. G., O'Connor, M. J., & Edwards, D. I. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of antimicrobial chemotherapy, 25(1), 15–23. [Link]

- Woolley, D. W., & Shaw, E. (1951). Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry, 16(11), 1763-1768.

-

Semantic Scholar. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. Biochemical pharmacology, 30(14), 1925–1929. [Link]

-

Journal of the American Chemical Society. (n.d.). Nonenzymatic synthesis and properties of 5-aminoimidazole ribonucleotide (AIR). Synthesis of specifically 15N-labeled 5-aminoimidazole ribonucleoside (AIRs) derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

Sharma, A., Kumar, V., Kumar, P., & Singh, R. (2016). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 25(8), 1553–1585. [Link]

-

Semantic Scholar. (n.d.). THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Retrieved from [https://www.semanticscholar.org/paper/THE-SELECTIVE-CATALYTIC-HYDROGENATION-OF-2%E2%80%90(4%E2%80%90-%E2%80%904-(-Jones-Pines/3e8b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b]([Link]

-

Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminoimidazole (HMDB0003929). Retrieved from [Link]

-

PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

-

Teli, P., Sahiba, N., Sethiya, A., Soni, J., & Agarwal, S. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery (pp. 167-204). Elsevier. [Link]

-

Reddit. (2022). Nitroimidazole reduction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Kumar, R., Kumar, S., & Singh, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4220. [Link]

-

Gil-Fernández, C., de la Vega, M. A., & García Gancedo, A. (1987). Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dione. Journal of general virology, 68 ( Pt 6), 1729–1732. [Link]

-

Abdelhafez, T. H., Khattab, M. K. F., Temirak, A., Shaker, Y. M., Abu Bakr, S. M., Abbas, E. M., ... & El Diwani, H. I. (2022). Design and synthesis of antivirals benzimidazoles and quinoxalines. Heliyon, 8(4), e09228. [Link]

-

Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved from [Link]

-

Al-Abdullah, E. S. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal chemistry research, 21(6), 847–854. [Link]

-

Dalton Transactions. (n.d.). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Retrieved from [Link]

Sources

- 1. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 6. This compound | 1261268-96-5 [chemicalbook.com]

- 7. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles | MDPI [mdpi.com]

- 13. hmdb.ca [hmdb.ca]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Aminoimidazole Nucleus: A Historical and Synthetic Deep Dive for the Modern Researcher

Abstract

The aminoimidazole scaffold is a cornerstone of modern medicinal chemistry, a privileged structure found in a remarkable array of biologically active marine natural products and synthetic pharmaceuticals. Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its role as a bioisostere for functionalities like guanidine, has cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of aminoimidazoles, charting a course from their initial identification in marine sponges to their current status as key pharmacophores. We will dissect the evolution of synthetic methodologies, offering detailed, field-proven protocols and explaining the causal-driven choices behind these experimental designs. This guide is tailored for researchers, scientists, and drug development professionals, aiming to provide not only a historical perspective but also a practical, actionable understanding of this vital heterocyclic core.

A Serendipitous Discovery: The Marine Origins of Aminoimidazoles

The story of aminoimidazoles in medicinal chemistry begins not in a laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For decades, marine sponges have been a prolific source of novel secondary metabolites with fascinating structures and potent biological activities.[1][2] It was within this context that the 2-aminoimidazole moiety was first identified as a recurring structural motif in a class of alkaloids.

One of the most seminal discoveries was that of oroidin , isolated in 1971 from the marine sponge Agelas oroides.[3] This molecule, with its characteristic brominated pyrrole carboxamide linked to a 2-aminoimidazole core, became the progenitor of a vast family of related marine alkaloids.[3] The isolation of oroidin and its congeners, such as hymenidin and clathrodin, sparked significant interest in the scientific community, not only due to their unique structures but also their intriguing pharmacological profiles, which include antimicrobial, anti-biofilm, and cytotoxic properties.[1][2][3] These natural products served as the initial blueprint, demonstrating the therapeutic potential locked within the aminoimidazole scaffold and catalyzing decades of research into their synthesis and biological evaluation.

The Synthetic Challenge: Building the Aminoimidazole Core

The translation of these fascinating natural discoveries into tangible therapeutic agents hinged on the development of efficient and versatile synthetic routes to the aminoimidazole core. Over the years, a variety of methods have been established, each with its own set of advantages and limitations, reflecting the evolving landscape of organic synthesis.

The Classical Approach: Condensation of α-Haloketones and Guanidine

One of the most enduring and fundamental methods for the construction of 2-aminoimidazoles is the condensation of an α-haloketone with guanidine or its derivatives.[4][5] This reaction, elegant in its simplicity, proceeds through a well-established mechanism.

Causality in Experimental Design: The choice of an α-haloketone is critical as the halogen serves as a leaving group, facilitating the initial nucleophilic attack by guanidine. The subsequent intramolecular cyclization is driven by the nucleophilicity of the second amino group of the guanidinium moiety attacking the carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the formation of the aromatic imidazole ring. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the guanidine and maintaining its nucleophilicity.

Experimental Protocol: Synthesis of 2-Amino-4-phenylimidazole

This protocol details the synthesis of a simple, yet representative, 2-aminoimidazole derivative via the classical condensation method.

Materials:

-

α-Bromoacetophenone

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) in absolute ethanol. To this solution, add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

-

Reaction Setup: Filter the reaction mixture to remove the sodium chloride, and wash the precipitate with a small amount of ethanol. To the filtrate containing the free guanidine base, add α-bromoacetophenone (1.0 equivalent) dissolved in a minimal amount of ethanol.

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-amino-4-phenylimidazole.

Modern Innovations: Multi-Component Reactions (MCRs)

While the classical methods remain valuable, the demand for rapid and efficient synthesis of diverse compound libraries has driven the development of more sophisticated strategies. Among these, multi-component reactions (MCRs) have emerged as a powerful tool. The Groebke-Blackburn-Bienaymé (GBB) reaction , discovered in 1998, is a prime example of an MCR that provides access to a wide range of fused aminoimidazoles in a single pot.[6][7]

The GBB reaction involves the condensation of an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine or 2-aminopyrimidine). The reaction is typically catalyzed by a Lewis or Brønsted acid.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

Caption: The Groebke-Blackburn-Bienaymé reaction mechanism.

Causality in Experimental Design: The GBB reaction's efficiency stems from its convergent nature, where three separate starting materials are combined in a single operation to generate a complex product. The choice of catalyst is crucial for activating the aldehyde towards nucleophilic attack by the aminoazine. The isocyanide then acts as a potent nucleophile, attacking the resulting iminium ion. The subsequent intramolecular[1][8]-dipolar cyclization is a key step that forms the imidazole ring. The final tautomerization to the aromatic product provides the thermodynamic driving force for the reaction. This one-pot approach allows for the rapid generation of diverse libraries of fused aminoimidazoles by simply varying the three input components.

Biological Significance and Therapeutic Applications

The enduring interest in aminoimidazoles is a direct consequence of their broad and potent biological activities. This scaffold has proven to be a versatile template for the design of modulators of a wide range of biological targets.

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The aminoimidazole core has been successfully employed in the design of potent kinase inhibitors. A prominent example is Dasatinib , a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][9]

Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[1][9] The 2-aminothiazole moiety in Dasatinib, which is structurally related to 2-aminoimidazole, plays a crucial role in its binding to the kinase hinge region. This has inspired the development of numerous other aminoimidazole-based kinase inhibitors.[10][11]

Src Kinase Signaling Pathway and Inhibition by Aminoimidazole-based Drugs

Caption: Simplified Src kinase signaling pathway and its inhibition.

Quantitative Data: Inhibition of Src Family Kinases by Aminoimidazole Derivatives

| Compound | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) | Reference |

| Dasatinib | 0.5 | 0.2 | 0.6 | 0.4 | [9] |

| Compound 4k | 3 | 3 | 3 | 3 | [10] |

| Compound 4l | 3 | 3 | 3 | 3 | [10] |

| Compound 2 | 220 | 689 | 1300 | 167 | [10] |

Combating Bacterial Resistance: Aminoimidazoles as Anti-Biofilm Agents

Bacterial biofilms are a major clinical challenge, as they confer increased resistance to conventional antibiotics. The 2-aminoimidazole scaffold has emerged as a promising platform for the development of novel anti-biofilm agents. These compounds often act by interfering with bacterial signaling pathways, such as quorum sensing, rather than by directly killing the bacteria, which may reduce the likelihood of resistance development.[12]

Studies have shown that 2-aminoimidazole derivatives can inhibit biofilm formation and disperse pre-formed biofilms in a variety of Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[13][14]

Quantitative Data: Biofilm Inhibition by 2-Aminoimidazole Derivatives

| Compound | Organism | Biofilm Inhibition IC50 (µM) | Reference |

| H10 | S. aureus | 12 | [14] |

| H10 | P. aeruginosa | 31 | [14] |

| 2-ABI (7) | P. aeruginosa | 47 | [13] |

| 5,6-dimethyl 2-ABI (21) | P. aeruginosa | 4.0 | [13] |

Future Perspectives and Conclusion

The journey of aminoimidazoles, from their discovery in the depths of the ocean to their application in cutting-edge cancer therapies, is a testament to the power of natural product chemistry and the ingenuity of synthetic organic chemists. The inherent versatility of the aminoimidazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the design of next-generation therapeutics with improved efficacy and safety profiles. For the researchers, scientists, and drug development professionals who continue to explore the potential of this remarkable heterocycle, the future is undoubtedly bright.

References

-

Kaur, R., et al. (2016). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(2), 233-254. [Link]

-

Dasatinib. In: DrugBank Online. [Link]

-

Al-Mourabit, A., & Potier, P. (2001). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. European Journal of Organic Chemistry, 2001(12), 2391-2407. [Link]

-

Forester, C. M., et al. (2016). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine drugs, 14(7), 133. [Link]

-

Francini, C. M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

Shaaban, S., & Abdel-Wahab, B. F. (2016). The Groebke–Blackburn–Bienaymé reaction: a versatile platform for the synthesis of imidazo[1,2-a]pyridines and related scaffolds. Molecular Diversity, 20(2), 519-546. [Link]

-

Melander, C., et al. (2010). Identification of Aryl 2-aminoimidazoles as Biofilm Inhibitors in Gram-negative Bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3797-3800. [Link]

-

Francini, C. M., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2027-2041. [Link]

-

Francini, C. M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

-

Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. [Link]

-

Richards, J. J., & Melander, C. (2009). 2-Aminoimidazoles as small molecule inhibitors of bacterial biofilm formation. Current opinion in chemical biology, 13(5-6), 549-556. [Link]

-

Francini, C. M., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2027-2041. [Link]

-

Richards, J. J., et al. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS chemical biology, 8(10), 2245-2252. [Link]

-

Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

-

Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International journal of nanomedicine, 10, 5177. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Salomone, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

-

Knackstedt, J. L., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci from goat milk. Journal of dairy science, 101(9), 8049-8055. [Link]

Sources

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Dasatinib - Wikipedia [en.wikipedia.org]

- 4. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds | Semantic Scholar [semanticscholar.org]

- 8. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-imidazol-5-amine hydrochloride for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is not merely a set of data points; it is the foundational knowledge upon which successful drug design and formulation strategies are built.[3][5] This guide provides an in-depth technical overview of the core physicochemical properties of 1H-imidazol-5-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for characterization, and contextualize the data within the broader framework of pharmaceutical development.

Compound Identification and Structural Attributes

A precise understanding of the molecule's identity is the starting point for all subsequent characterization.

| Property | Value | Source |

| IUPAC Name | 1H-imidazol-5-amine;hydrochloride | [6] |

| Molecular Formula | C₃H₆ClN₃ | [6][7] |

| Molecular Weight | 119.55 g/mol | [6][7] |

| CAS Number | 1261268-96-5 | [7][8][9] |

| Canonical SMILES | C1=C(NC=N1)N.Cl | [6] |

| InChI Key | MEORCLTVBRRJIK-UHFFFAOYSA-N | [6] |

Structure:

Caption: Chemical structure of this compound.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting therapeutic efficacy. As a hydrochloride salt of an amine, this compound is expected to be a polar, ionic compound with higher solubility in polar protic solvents like water.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Phosphate buffered saline (PBS) at pH 7.4

-

Glycine-HCl buffer at pH 2.0

-

Borate buffer at pH 9.0

-

Thermostatic shaker bath

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to sealed vials containing a known volume of each buffer. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours. Centrifuge the samples to pellet the undissolved solid.[10]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.[10][13]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa): Predicting In Vivo Behavior

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly impacts its solubility, permeability, and interaction with its biological target.[2] For an ionizable compound like this compound, understanding its pKa is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[14][15][16]

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in deionized water to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[16]

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized NaOH, recording the pH at regular intervals of titrant addition.[16]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[17] For multiprotic species, multiple inflection points may be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing, including forced degradation studies, is a regulatory requirement and essential for developing a stable drug product with an appropriate shelf-life.[18][19][20]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[19][21] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[18][20]

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Phase 1: Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the API under various stress conditions to generate potential degradation products.[21]

-

Acid Hydrolysis: Treat the API with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the API with 0.1 M NaOH at an elevated temperature.

-

Oxidation: Expose the API to a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Stress: Store the solid API at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the API to light according to ICH Q1B guidelines.

Phase 2: Method Development and Optimization

-

Initial HPLC Conditions: Start with a reversed-phase C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). UV detection should be employed at a wavelength where the API has maximum absorbance.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

-

Method Optimization: Adjust the HPLC parameters (e.g., gradient profile, mobile phase pH, column temperature) to achieve baseline separation of the API from all degradation products and impurities.[20] The method should be able to discriminate between the API and its degradants.[22]

Phase 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[22] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for stability-indicating HPLC method development.

Storage and Handling

Based on the properties of similar imidazole hydrochlorides, this compound is likely to be a hygroscopic solid.[23][24] Therefore, it is recommended to store the compound in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[25] Solutions should be prepared fresh for each experiment to minimize degradation.[25]

Conclusion

The physicochemical properties of this compound, as with any NCE, are fundamental to its potential as a therapeutic agent. This guide has provided a framework for the systematic characterization of its solubility, pKa, and stability. By employing the detailed protocols outlined herein, researchers can generate the critical data necessary to make informed decisions in the drug development process, ultimately paving the way for the rational design of safe and effective medicines.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. Available at: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available at: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

-

What are the physicochemical properties of drug? - LookChem. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]

-

Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Available at: [Link]

-

1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem. Available at: [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. Available at: [Link]

-

1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc. Available at: [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review - IJPPR. Available at: [Link]

-

(PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC) (Received on 1/12/2013) - ResearchGate. Available at: [Link]

-

This compound | CAS 1261268-96-5 - Matrix Fine Chemicals. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. Available at: [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. Available at: [Link]

-

Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-